5-AMINO-3-[(1Z)-2-(2-CHLORO-6-FLUOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
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Overview
Description
5-AMINO-3-[(1Z)-2-(2-CHLORO-6-FLUOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of 5-AMINO-3-[(1Z)-2-(2-CHLORO-6-FLUOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the cyanovinyl group and other functional groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the hydroxyethyl group allows for oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Its reactivity and functional groups make it useful in various industrial processes, such as the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. The presence of the cyanovinyl group and the pyrazole ring suggests that it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and cyanovinyl-containing molecules. Compared to these compounds, 5-AMINO-3-[(1Z)-2-(2-CHLORO-6-FLUOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups and its potential reactivity. This uniqueness may confer specific advantages in its applications, such as increased specificity or potency in biological systems.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable subject for further research and development.
Properties
Molecular Formula |
C15H11ClFN5O |
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Molecular Weight |
331.73g/mol |
IUPAC Name |
5-amino-3-[(Z)-2-(2-chloro-6-fluorophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C15H11ClFN5O/c16-12-2-1-3-13(17)10(12)6-9(7-18)14-11(8-19)15(20)22(21-14)4-5-23/h1-3,6,23H,4-5,20H2/b9-6+ |
InChI Key |
OFRYOPUBMUSTAE-RMKNXTFCSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)F |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)F |
Origin of Product |
United States |
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